molecular formula C11H16N4O3S B2772480 1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034262-59-2

1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2772480
CAS No.: 2034262-59-2
M. Wt: 284.33
InChI Key: ZDWCIPZRLQZUCU-UHFFFAOYSA-N
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Description

1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034262-59-2) is a synthetic organic compound with a molecular formula of C11H16N4O3S and a molecular weight of 284.34 g/mol . Its structure features an imidazole ring, a fundamental heterocycle found in many biologically active molecules and pharmaceuticals , which is linked via a sulfonamide group to a 5-methylisoxazole moiety . The sulfonamide functional group is a common pharmacophore in medicinal chemistry, known for its role in various therapeutic agents . This specific molecular architecture, combining imidazole and sulfonamide groups, makes it a compound of interest for further investigation in various research fields. Researchers can explore its potential as a building block for novel chemical entities or study its physicochemical properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-8(2)15-6-11(12-7-15)19(16,17)14-5-10-4-13-18-9(10)3/h4,6-8,14H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWCIPZRLQZUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CN(C=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, including the formation of the isoxazole ring, the imidazole ring, and the sulfonamide group. Common synthetic routes may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Imidazole Ring: This step may involve the condensation of an aldehyde with an amine in the presence of a catalyst.

    Sulfonamide Formation: The final step involves the reaction of the imidazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the isoxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide would depend on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used to treat urinary tract infections.

Uniqueness

1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its specific structural features, such as the presence of both an isoxazole and an imidazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Biological Activity

1-Isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables and case studies.

Synthesis and Characterization

The compound is synthesized through a series of reactions involving isopropyl imidazole derivatives and 5-methylisoxazole. The synthesis typically employs methods such as the Mannich reaction, which allows for the introduction of various functional groups that enhance biological activity. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR)
  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Electrospray Ionization Mass Spectrometry (ESI-MS)

These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains using standard diffusion methods.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundE. coli (mm)S. aureus (mm)B. subtilis (mm)
This compound202522
Standard (Streptomycin)283031

The results indicate that this compound exhibits significant antimicrobial activity, comparable to established antibiotics like Streptomycin, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of the compound against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Case Study: Cytotoxicity Assay
In a study assessing cytotoxic effects on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

The proposed mechanism for the biological activity includes:

  • Inhibition of DNA synthesis - By targeting specific enzymes involved in DNA replication.
  • Disruption of cell membrane integrity - Leading to increased permeability and cell lysis.
  • Induction of oxidative stress - Resulting in cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide with high purity?

  • Methodology : Multi-step synthesis typically involves coupling the imidazole-4-sulfonamide core with functionalized isoxazole derivatives. Key steps include:

  • Nucleophilic substitution to introduce the isopropyl group at the imidazole N1 position.
  • Schiff base cyclization to form the isoxazole ring, as described in analogous imidazole-isoxazole hybrid syntheses .
  • Coupling agents (e.g., EDC/HOBt) for sulfonamide bond formation between the imidazole and isoxazole-methyl moiety .
    • Analytical validation : Use HPLC (≥95% purity) and LC-MS to confirm structural integrity. NMR (¹H/¹³C) and IR spectroscopy are critical for verifying functional groups and regioselectivity .

Q. How can researchers characterize the thermal stability and crystallinity of this compound?

  • Thermal analysis : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Thermogravimetric analysis (TGA) quantifies weight loss under controlled heating, critical for storage and handling protocols .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX-2018 for refinement) resolves molecular conformation and intermolecular interactions. ORTEP-III graphical interfaces aid in visualizing hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this sulfonamide-imidazole derivative?

  • Data validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Meta-analysis : Compare results across studies using cheminformatics tools (e.g., PubChem BioAssay data) to identify outliers or context-dependent effects .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Functional group modulation : Systematically replace the isopropyl or methylisoxazole groups with bioisosteres (e.g., cyclopropyl, pyridine) to assess impacts on target binding.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like carbonic anhydrase isoforms. Validate predictions with in vitro enzymatic inhibition assays .

Q. What experimental designs are recommended for resolving spectral data discrepancies (e.g., NMR splitting patterns)?

  • Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational isomerism. Variable-temperature NMR can identify dynamic processes affecting peak splitting .
  • Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting in aromatic regions .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins. Follow-up with proteomic analysis (LC-MS/MS) for identification .
  • Pathway analysis : Integrate transcriptomic (RNA-seq) and metabolomic (LC-HRMS) data to map downstream effects in cell models .

Methodological Resources

  • Synthesis : Refer to protocols for analogous imidazole-sulfonamide hybrids, emphasizing Raney Ni-catalyzed hydrogenation and NaOH-mediated cyclization .
  • Crystallography : Utilize SHELXL for refinement and Olex2 or Coot for model building .
  • Biological assays : Standardize protocols using PubChem’s bioactivity datasets for sulfonamide derivatives .

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